Amidosulfuron-13C2,d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

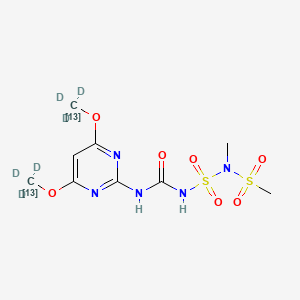

Structure

3D Structure

Properties

Molecular Formula |

C9H15N5O7S2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

1-[4,6-bis(trideuterio(113C)methoxy)pyrimidin-2-yl]-3-[methyl(methylsulfonyl)sulfamoyl]urea |

InChI |

InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)/i2+1D3,3+1D3 |

InChI Key |

CTTHWASMBLQOFR-SJSIRNCRSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(C)S(=O)(=O)C)O[13C]([2H])([2H])[2H] |

Canonical SMILES |

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Amidosulfuron-13C2,d6: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amidosulfuron-13C2,d6, a stable isotope-labeled internal standard crucial for the accurate quantification of the herbicide Amidosulfuron. This document details its primary use, physicochemical properties, and a representative experimental protocol for its application in analytical methodologies.

Core Concepts: Understanding this compound

This compound is a synthetically modified version of Amidosulfuron where two carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), and six hydrogen atoms are replaced with deuterium (d or ²H). This labeling results in a molecule with a higher mass than the native Amidosulfuron, allowing it to be distinguished by mass spectrometry.

Its primary and critical use is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[1] In this role, it is added in a known amount to samples being analyzed for Amidosulfuron. Because this compound is chemically identical to Amidosulfuron, it behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of the target analyte (Amidosulfuron) during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response.

Physicochemical and Analytical Data

The following table summarizes key quantitative data for this compound and its unlabeled counterpart, Amidosulfuron.

| Property | This compound | Amidosulfuron (unlabeled) |

| Molecular Formula | C₇¹³C₂H₉D₆N₅O₇S₂ | C₉H₁₅N₅O₇S₂[2][3] |

| Molecular Weight | 377.40 g/mol [4] | 369.37 g/mol [2][3][5] |

| CAS Number | Not available | 120923-37-7[2][3][5] |

| Appearance | White to off-white solid | White, crystalline powder[6] |

| Melting Point | Not available | 160-163 °C[5][6] |

| Solubility in Water | Not available | 9.0 mg/L at pH 7, 13500 mg/L at pH 10[5] |

| Storage Temperature | Room temperature for shipping; refer to Certificate of Analysis for long-term storage[1] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[7] |

| Primary Application | Internal standard for quantitative analysis | Broad-spectrum herbicide for controlling broad-leaved weeds[5][8][9] |

Experimental Protocol: Quantification of Amidosulfuron in Water Samples using LC-MS/MS

This section outlines a detailed methodology for the determination of Amidosulfuron in water samples, employing this compound as an internal standard. This protocol is a representative example based on established analytical principles for pesticide residue analysis.

1. Materials and Reagents:

-

Amidosulfuron analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction:

-

To a 100 mL water sample, add a precise volume of the this compound internal standard solution to achieve a final concentration of 10 ng/mL.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the retained analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 20% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Amidosulfuron: Monitor for precursor ion and at least two product ions.

-

This compound: Monitor for the corresponding mass-shifted precursor and product ions.

-

-

4. Data Analysis and Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of Amidosulfuron to the peak area of this compound against the concentration of Amidosulfuron standards.

-

Quantify the concentration of Amidosulfuron in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Visualizations

Workflow for Amidosulfuron Quantification

Caption: A flowchart illustrating the analytical workflow for quantifying Amidosulfuron.

Use of an Internal Standard in Quantitative Analysis

Caption: The role of an internal standard in achieving accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amidosulfuron | C9H15N5O7S2 | CID 91777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. scilit.com [scilit.com]

- 5. Amidosulfuron [drugfuture.com]

- 6. nacchemical.com [nacchemical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Amidosulfuron [sitem.herts.ac.uk]

- 9. hpc-standards.com [hpc-standards.com]

Deconstructing the Certificate of Analysis: A Technical Guide to Amidosulfuron-13C2,d6

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality, purity, and identity of a reference standard. This guide provides an in-depth explanation of a typical CoA for Amidosulfuron-13C2,d6, a stable isotope-labeled internal standard essential for quantitative analytical studies. By understanding the data and methodologies presented, users can ensure the accuracy and reliability of their experimental results.

Product Identification and General Information

The initial section of the CoA provides fundamental details about the compound and the specific batch. This information is crucial for traceability and proper handling.

| Parameter | Example Data | Description |

| Product Name | This compound | The common chemical name with isotopic labeling information. |

| Catalogue Number | AS-C12345 | A unique identifier for the product. |

| Lot Number | L20250101 | A specific batch identifier for quality control and traceability. |

| Molecular Formula | C₇¹³C₂H₉D₆N₅O₇S₂ | The elemental composition, indicating two ¹³C and six deuterium atoms. |

| Molecular Weight | 377.40 g/mol | The mass of the molecule, accounting for the heavier isotopes. |

| CAS Number | 120923-37-7 (unlabeled) | The Chemical Abstracts Service registry number for the parent compound. |

| Storage Conditions | -20°C, Protect from light | Recommended conditions to maintain the integrity of the compound. |

| Expiry Date | 2027-10-24 | The date until which the manufacturer guarantees the product specifications. |

Quantitative Analysis: Purity and Isotopic Enrichment

This core section of the CoA presents the quantitative data that defines the quality of the standard. These values are determined through rigorous analytical testing.

Chemical Purity

| Test | Method | Specification | Result |

| Purity by HPLC | HPLC-UV | ≥98.0% | 99.5% |

| Purity by qNMR | ¹H-NMR | ≥98.0% | 99.2% |

Isotopic Purity

| Test | Method | Specification | Result |

| Isotopic Enrichment | LC-MS/MS | ≥99 atom % ¹³C, ≥99 atom % D | 99.6 atom % ¹³C, 99.8 atom % D |

| Unlabeled Content | LC-MS/MS | ≤0.5% | 0.1% |

Identity Confirmation

| Test | Method | Result |

| ¹H-NMR Spectroscopy | 400 MHz, DMSO-d₆ | Conforms to structure |

| Mass Spectrometry | ESI-MS | Conforms to structure |

Residual Solvents and Water Content

| Test | Method | Specification | Result |

| Residual Solvents | GC-HS | As per USP <467> | <0.1% Acetone |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the presented data.

High-Performance Liquid Chromatography (HPLC)

-

Instrument: Agilent 1260 Infinity II or equivalent

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

-

Gradient: 20% B to 80% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Injection Volume: 10 µL

Quantitative Nuclear Magnetic Resonance (qNMR)

-

Instrument: Bruker Avance 400 MHz or equivalent

-

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Internal Standard: Maleic Anhydride

-

Method: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of the known internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Instrument: Sciex Triple Quad 5500 or equivalent

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Method: The sample is infused, and the mass-to-charge ratios of the labeled and unlabeled species are monitored to determine the isotopic enrichment.

Gas Chromatography-Headspace (GC-HS)

-

Instrument: Agilent 7890B GC with 7697A Headspace Sampler or equivalent

-

Column: DB-624, 30 m x 0.32 mm, 1.8 µm

-

Oven Program: 40°C (5 min), then 10°C/min to 240°C (5 min)

-

Carrier Gas: Helium

-

Detection: Flame Ionization Detector (FID)

Karl Fischer Titration

-

Instrument: Mettler Toledo C30 or equivalent

-

Method: Coulometric titration is used to determine the water content.

Visualizations

Diagrams provide a clear visual representation of complex information, aiding in the understanding of the product and its analysis.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Molecular structure of Amidosulfuron with isotopic label positions indicated.

Technical Guide: Determining the Isotopic Labeling Purity of Amidosulfuron-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data presentation relevant to assessing the isotopic labeling purity of Amidosulfuron-¹³C₂,d₆. Ensuring high isotopic purity is critical for the accuracy and reliability of studies involving isotopically labeled compounds, particularly in quantitative mass spectrometry-based assays.

Introduction to Isotopic Labeling Purity

Isotopically labeled compounds, such as Amidosulfuron-¹³C₂,d₆, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis. The accuracy of these studies is fundamentally dependent on the isotopic purity of the labeled compound. High isotopic purity minimizes cross-talk between the analyte and the internal standard, ensuring precise quantification. The determination of isotopic enrichment and structural integrity is a crucial aspect of quality control for these molecules.[1]

Analytical Methodologies for Isotopic Purity Determination

The primary analytical techniques for determining the isotopic purity of labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide both quantitative data on isotopic enrichment and qualitative information on the position of the labels.

2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues, the relative abundance of each can be calculated.

Experimental Protocol for HRMS Analysis:

-

Sample Preparation:

-

Prepare a stock solution of Amidosulfuron-¹³C₂,d₆ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration suitable for the mass spectrometer being used (typically in the ng/mL to µg/mL range).

-

Prepare a similar solution of unlabeled Amidosulfuron to serve as a reference standard.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[2][3][4]

-

Infuse the sample directly or use a liquid chromatography system (LC-MS) to introduce the sample.

-

Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of both the labeled and unlabeled compound.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of all expected isotopologues of Amidosulfuron-¹³C₂,d₆.

-

Integrate the peak areas for each isotopologue.

-

Correct the observed intensities for the natural isotopic abundance of all elements in the molecule.

-

Calculate the isotopic purity by expressing the peak area of the desired isotopologue (Amidosulfuron-¹³C₂,d₆) as a percentage of the total peak area of all detected isotopologues.

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of isotopic labels. For compounds labeled with ¹³C, ¹³C-NMR is directly applicable. For deuterium (²H or d) labeling, ¹H-NMR can be used to observe the absence of signals at the labeled positions.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Amidosulfuron-¹³C₂,d₆ in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H-NMR spectrum to confirm the positions of deuterium labeling by observing the reduction or absence of proton signals at the expected locations.

-

Acquire a ¹³C-NMR spectrum to confirm the positions of the ¹³C labels, which will exhibit significantly enhanced signals.

-

-

Data Analysis:

-

Integrate the relevant signals in the ¹H-NMR and ¹³C-NMR spectra.

-

Compare the spectra of the labeled compound to that of the unlabeled standard to confirm the positions of the labels and to identify any unlabeled or partially labeled impurities.

-

Quantitative Data Summary

The following table presents hypothetical data for a batch of Amidosulfuron-¹³C₂,d₆, illustrating how the isotopic purity results would be summarized.

| Isotopologue | Description | Theoretical m/z | Relative Abundance (%) |

| M+0 | Unlabeled Amidosulfuron | [Value] | 0.1 |

| M+1 | Primarily ¹³C₁ or d₁ impurity | [Value] | 0.3 |

| M+2 | Primarily ¹³C₂ or d₂ impurity | [Value] | 0.5 |

| M+3 | Primarily ¹³C₁d₂ or ¹³C₂d₁ impurity | [Value] | 1.2 |

| M+4 | Primarily ¹³C₂d₂ or d₄ impurity | [Value] | 1.5 |

| M+5 | Primarily ¹³C₁d₄ or ¹³C₂d₃ impurity | [Value] | 2.0 |

| M+6 | Primarily ¹³C₂d₄ or d₆ impurity | [Value] | 4.4 |

| M+8 | Amidosulfuron-¹³C₂,d₆ | [Value] | 90.0 |

Note: The theoretical m/z values are dependent on the specific adduct ion being observed.

Visual Representations of Experimental Workflows

Diagram 1: Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of Amidosulfuron-¹³C₂,d₆.

Diagram 2: Logical Flow for Quantitative LC-MS/MS

Caption: Logic for using Amidosulfuron-¹³C₂,d₆ in quantitative LC-MS/MS.

Conclusion

The accurate determination of isotopic labeling purity for compounds like Amidosulfuron-¹³C₂,d₆ is paramount for the integrity of research and development studies. A combination of HRMS and NMR spectroscopy provides a comprehensive assessment of both isotopic enrichment and structural identity. The methodologies and data presentation outlined in this guide offer a robust framework for ensuring the quality of isotopically labeled standards.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Amidosulfuron-13C2,d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of the Amidosulfuron-13C2,d6 reference standard. Ensuring the integrity of this isotopically labeled internal standard is paramount for accurate and reproducible analytical results in research and development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are fundamental to maintaining the chemical integrity of the this compound reference standard. While specific supplier recommendations should always be followed, general best practices for isotopically labeled compounds provide a strong framework for ensuring long-term stability.

Storage Conditions:

Reference standards of this nature are typically shipped at ambient temperature. Upon receipt, it is crucial to adhere to the storage conditions specified in the Certificate of Analysis (CoA). In the absence of a specific CoA, the following general guidelines are recommended:

-

Short-term Storage (up to 1-2 weeks): Refrigeration at 2-8 °C is suitable for immediate use.

-

Long-term Storage: For extended periods, storage at -20 °C or lower is recommended to minimize degradation. The compound should be stored in a tightly sealed, light-resistant container to prevent photodegradation and moisture ingress.

Handling Procedures:

-

Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the standard.

-

Use calibrated equipment for all weighing and dispensing activities.

-

Minimize the exposure of the standard to atmospheric oxygen and light.

-

For preparing stock solutions, use high-purity, inert solvents. A study on the long-term stability of pesticide stock solutions in toluene, acetone, or ethyl acetate showed stability for 2-8 years when stored at ≤ -20°C[1].

Stability Profile and Degradation Pathways

While specific stability data for this compound is not extensively published, the stability of the parent compound, amidosulfuron, offers valuable insights into its potential degradation pathways. The primary mechanisms of degradation for sulfonylurea herbicides like amidosulfuron are hydrolysis and photolysis. The isotopic labeling with 13C and deuterium is not expected to significantly alter these degradation pathways but may have a minor effect on the degradation rate.

Hydrolytic Degradation:

Hydrolysis is a major degradation pathway for amidosulfuron, and its rate is highly dependent on the pH of the medium. The sulfonylurea bridge is susceptible to cleavage under both acidic and basic conditions.

Photolytic Degradation:

Amidosulfuron can also degrade upon exposure to light, particularly UV radiation. Photodegradation can lead to the formation of various photoproducts through reactions such as cleavage of the sulfonylurea bridge and modifications to the pyrimidine ring.

The anticipated primary degradation pathways for this compound are illustrated below.

Quantitative Stability Data

The following tables summarize typical data that would be generated from long-term and accelerated stability studies. Note that these are representative examples and actual stability will depend on the specific batch and storage conditions.

Table 1: Representative Long-Term Stability Data for this compound

| Storage Condition | Time Point | Purity (%) | Appearance |

| -20°C ± 5°C | 0 Months | 99.8 | White to off-white solid |

| 12 Months | 99.7 | Conforms | |

| 24 Months | 99.6 | Conforms | |

| 36 Months | 99.5 | Conforms | |

| 5°C ± 3°C | 0 Months | 99.8 | White to off-white solid |

| 12 Months | 99.2 | Conforms | |

| 24 Months | 98.5 | Conforms |

Table 2: Representative Accelerated Stability Data for this compound

| Storage Condition | Time Point | Purity (%) | Total Impurities (%) |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 99.8 | 0.2 |

| 1 Month | 99.1 | 0.9 | |

| 3 Months | 98.2 | 1.8 | |

| 6 Months | 97.0 | 3.0 |

Experimental Protocols for Stability Assessment

To ensure the continued integrity of the this compound reference standard, a comprehensive stability testing program should be implemented. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH) Q1A(R2).

Forced Degradation (Stress Testing) Protocol:

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Methodology for Forced Degradation:

-

Acid Hydrolysis: Dissolve the standard in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 24, 48 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the standard in a suitable solvent and add 0.1 M sodium hydroxide. Incubate at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the standard in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Store the solid standard at an elevated temperature (e.g., 80°C) for a specified period. Also, test a solution of the standard under the same conditions.

-

Photostability: Expose the solid standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Long-Term and Accelerated Stability Study Protocol:

This protocol is designed to determine the shelf-life of the reference standard under recommended storage conditions and to assess the impact of short-term excursions outside these conditions.

Methodology for Long-Term and Accelerated Stability Studies:

-

Sample Preparation: Aliquot the this compound reference standard into multiple vials from a single, homogenous batch.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended long-term storage condition (e.g., -20°C ± 5°C).

-

Accelerated: Store samples at an elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 1, 3, and 6 months.

-

-

Analytical Method: Use a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the purity of the standard and to quantify any degradation products.

-

Evaluation: At each time point, assess the appearance, purity, and the level of any degradation products.

Stability-Indicating Analytical Method:

A stability-indicating method is crucial for separating, detecting, and quantifying the active substance and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is commonly employed.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 240 nm or MS/MS detection for higher sensitivity and specificity.

This in-depth guide provides a robust framework for the proper storage, handling, and stability assessment of the this compound reference standard. By adhering to these principles and employing rigorous experimental protocols, researchers and scientists can ensure the integrity of their analytical standard, leading to reliable and accurate results in their studies.

References

Amidosulfuron-13C2,d6: A Technical Guide for Sulfonylurea Herbicide Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amidosulfuron-13C2,d6, a crucial tool in the research and analysis of sulfonylurea herbicides. This document details its properties, mechanism of action, and application in experimental settings, with a focus on providing actionable protocols and data for professionals in the field.

Introduction to Amidosulfuron and its Isotopic Variant

Amidosulfuron is a potent and selective sulfonylurea herbicide used for the control of a wide range of broadleaf weeds. Its efficacy stems from the targeted inhibition of a key enzyme in plant amino acid synthesis. For accurate quantification in complex matrices such as soil, water, and biological tissues, a stable isotope-labeled internal standard is indispensable. This compound serves this critical role, enabling precise and reliable measurements through isotope dilution mass spectrometry.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇¹³C₂H₉D₆N₅O₇S₂ | [2][3][4] |

| Molecular Weight | 377.39 g/mol | [2][3][4] |

| Appearance | White to Off-White Solid | [3] |

| Chemical Purity | >98% (Example value; refer to Certificate of Analysis) | - |

| Isotopic Enrichment | >99% for ¹³C; >98% for D (Example value; refer to Certificate of Analysis) | - |

| Storage Conditions | Store at 4°C in a dry, dark place. | - |

Note: Chemical purity and isotopic enrichment values are typically provided in the Certificate of Analysis from the supplier. The values presented here are for illustrative purposes.

Mechanism of Action: Inhibition of Acetolactate Synthase

Amidosulfuron, like other sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting the enzyme acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.

The inhibition of ALS leads to a cascade of downstream effects, ultimately resulting in plant death. The key steps in this signaling pathway are:

-

Uptake and Translocation: Amidosulfuron is absorbed by the roots and leaves of the plant and translocated throughout the plant via the xylem and phloem.

-

Binding to ALS: Amidosulfuron binds to a specific site on the ALS enzyme, blocking the access of its natural substrates (pyruvate or α-ketobutyrate).

-

Inhibition of Amino Acid Synthesis: The blockage of ALS activity leads to a rapid depletion of the essential branched-chain amino acids.

-

Cessation of Cell Division and Growth: Without these vital amino acids, protein synthesis and cell division are halted, leading to the cessation of plant growth.

-

Phytotoxic Effects: The accumulation of toxic intermediates and the overall disruption of metabolism result in visible symptoms of phytotoxicity, including chlorosis, necrosis, and eventual plant death.

Experimental Protocols: Quantification of Amidosulfuron in Soil

The following protocol provides a detailed methodology for the extraction and quantification of amidosulfuron from soil samples using this compound as an internal standard.

Materials and Reagents

-

Amidosulfuron analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Sample Preparation and Extraction

-

Spiking: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound internal standard solution.

-

Extraction: Add 10 mL of acetonitrile to the soil sample. Vortex vigorously for 1 minute.

-

Salting out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant (acetonitrile layer) to a new 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate amidosulfuron from matrix interferences.

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Amidosulfuron: Precursor ion > Product ion 1, Precursor ion > Product ion 2

-

This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

-

Quantification

The concentration of amidosulfuron in the soil sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of amidosulfuron and a constant concentration of the internal standard.

Data Presentation

The use of an isotopically labeled internal standard significantly improves the accuracy and precision of quantification. Below is a sample data table illustrating the kind of results that can be obtained.

| Sample ID | Amidosulfuron Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (ng/g) |

| Blank | ND | 150,000 | - | ND |

| Standard 1 (1 ng/g) | 10,000 | 148,000 | 0.0676 | 1.0 |

| Standard 2 (5 ng/g) | 52,000 | 152,000 | 0.3421 | 5.0 |

| Standard 3 (10 ng/g) | 105,000 | 149,000 | 0.7047 | 10.0 |

| Soil Sample 1 | 35,000 | 151,000 | 0.2318 | 3.4 |

| Soil Sample 2 | 78,000 | 147,000 | 0.5306 | 7.8 |

ND: Not Detected

Conclusion

This compound is an essential tool for researchers and scientists studying sulfonylurea herbicides. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of amidosulfuron in various environmental and biological matrices. The detailed protocols and understanding of its mechanism of action provided in this guide will aid in the design and execution of rigorous scientific studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Amidosulfuron in Environmental Samples using a Stable Isotope Dilution Assay with Amidosulfuron-¹³C₂,d₆

Introduction

Amidosulfuron is a sulfonylurea herbicide widely used for post-emergence broad-leaved weed control in various crops. Its potential for environmental contamination necessitates sensitive and accurate analytical methods for its detection and quantification in matrices such as soil and water. This application note describes a robust and highly specific method for the quantitative analysis of Amidosulfuron using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Amidosulfuron-¹³C₂,d₆, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

The method is based on a stable isotope dilution assay (SIDA). A known amount of the stable isotope-labeled internal standard (IS), Amidosulfuron-¹³C₂,d₆, which is chemically identical to the analyte but mass-shifted, is added to the sample at the beginning of the extraction process. The sample is then subjected to Solid-Phase Extraction (SPE) to isolate and concentrate the analyte and the IS. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte's response to the IS response is used for quantification against a calibration curve, effectively minimizing any analytical variability.

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Amidosulfuron and Amidosulfuron-¹³C₂,d₆ reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and bring to volume.

-

Store stock solutions at -20°C. These solutions are stable for up to 12 months.

-

-

1.2. Intermediate Solutions (10 µg/mL):

-

Prepare an intermediate solution of Amidosulfuron by diluting 100 µL of the 1 mg/mL stock solution into 9.9 mL of methanol.

-

Prepare an intermediate internal standard (IS) solution by diluting 100 µL of the 1 mg/mL Amidosulfuron-¹³C₂,d₆ stock solution into 9.9 mL of methanol.

-

-

1.3. Working Calibration Standards (0.1 - 50 ng/mL):

-

Prepare a series of calibration standards by serial dilution of the 10 µg/mL Amidosulfuron intermediate solution with a 90:10 (v/v) water:methanol mixture.

-

Spike each calibration standard with the IS intermediate solution to a final concentration of 5 ng/mL.

-

2. Sample Preparation (Solid-Phase Extraction - SPE)

-

2.1. Water Samples:

-

Filter a 100 mL water sample through a 0.45 µm nylon filter.

-

Add 50 µL of the 10 µg/mL IS intermediate solution to the sample, resulting in a final IS concentration of 5 ng/mL.

-

Acidify the sample to pH 3.0 with formic acid.

-

-

2.2. SPE Cartridge Conditioning:

-

Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3.0). Do not allow the cartridge to dry.

-

-

2.3. Sample Loading and Elution:

-

Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and internal standard with 6 mL of methanol.

-

-

2.4. Final Extract Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a 90:10 (v/v) water:methanol mixture.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Instrumentation and Analytical Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: MS/MS Parameters

| Parameter | Amidosulfuron | Amidosulfuron-¹³C₂,d₆ (IS) |

|---|---|---|

| Ionization Mode | ESI, Positive | ESI, Positive |

| Precursor Ion (m/z) | 480.1 | 488.1 |

| Product Ion 1 (Quantifier) | 185.1 | 187.1 |

| Collision Energy 1 (eV) | 22 | 22 |

| Product Ion 2 (Qualifier) | 199.1 | 201.1 |

| Collision Energy 2 (eV) | 18 | 18 |

| Dwell Time (ms) | 100 | 100 |

Data and Performance Characteristics

The following table summarizes the expected performance characteristics of the method based on a hypothetical validation study.

Table 3: Method Validation Data

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (Recovery % at 3 levels) | 92% - 104% |

| Precision (RSD % at 3 levels) | < 8% |

Visualizations

Caption: Experimental workflow for Amidosulfuron analysis.

Caption: MRM fragmentation pathway for analyte and internal standard.

Conclusion

The described LC-MS/MS method utilizing a stable isotope-labeled internal standard provides a highly selective, sensitive, and robust approach for the quantification of Amidosulfuron in environmental samples. The simple and effective SPE protocol ensures high recovery and minimal matrix interference. The use of Amidosulfuron-¹³C₂,d₆ is critical for correcting analytical variability, leading to excellent accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Amidosulfuron in Water Samples Using an Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the sulfonylurea herbicide Amidosulfuron in water samples. To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, Amidosulfuron-13C2,d6. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by optimized chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is suitable for researchers, scientists, and professionals in environmental monitoring and food safety for the reliable quantification of Amidosulfuron at trace levels.

Introduction

Amidosulfuron is a widely used sulfonylurea herbicide for the control of broadleaf weeds in various crops.[1] Its potential for off-target movement and persistence in water sources necessitates sensitive and accurate analytical methods for environmental monitoring. LC-MS/MS has become the technique of choice for the analysis of polar and thermally labile pesticides like Amidosulfuron due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the reliability of quantitative results.[3][4] This application note provides a detailed protocol for the determination of Amidosulfuron in water, adaptable for drug development and environmental safety testing.

Experimental Protocols

Materials and Reagents

-

Amidosulfuron analytical standard

-

This compound internal standard (MedChemExpress)[5]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Filter water samples through a 0.45 µm filter to remove particulate matter.

-

Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.

-

Elution: Elute the retained analytes with 5 mL of acetonitrile into a clean collection tube.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

Experimental Workflow

Caption: Workflow for Amidosulfuron analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Amidosulfuron (Quantifier) | 370.1 | 218.1 | 0.05 | 30 | 15 |

| Amidosulfuron (Qualifier) | 370.1 | 199.1 | 0.05 | 30 | 25 |

| This compound (IS) | 378.1 | 224.1 | 0.05 | 30 | 15 |

Note: The MRM transition for the internal standard is predicted based on the structure of this compound. The precursor ion is shifted by +8 Da (2x13C and 6xD) and the corresponding fragment ion is shifted by +6 Da (assuming the fragment contains the deuterated methyl groups). These values should be confirmed by direct infusion of the internal standard.

Quantitative Data

The method should be validated according to regulatory guidelines (e.g., SANCO/12682/2019). The following tables present expected performance characteristics for the quantitative analysis of Amidosulfuron.

Table 1: Linearity

| Analyte | Calibration Range (µg/L) | R² |

| Amidosulfuron | 0.05 - 10.0 | > 0.995 |

Table 2: Accuracy and Precision (Recovery and RSD)

| Spiked Concentration (µg/L) | Mean Recovery (%) | RSD (%) (n=6) |

| 0.1 | 95.2 | 6.8 |

| 1.0 | 98.7 | 4.5 |

| 5.0 | 101.3 | 3.1 |

Table 3: Limits of Detection and Quantification

| Parameter | Value (µg/L) |

| LOD | 0.01 |

| LOQ | 0.05 |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Amidosulfuron in water samples. The incorporation of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for potential matrix effects and procedural losses. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in analytical laboratories for routine monitoring of this herbicide in environmental matrices.

References

- 1. Study on the photodegradation of amidosulfuron in aqueous solutions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Protocol for the Quantification of Amidosulfuron in Environmental Samples Using Amidosulfuron-¹³C₂,d₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the quantitative analysis of the herbicide Amidosulfuron in environmental matrices, such as water and soil. The method utilizes a stable isotope-labeled internal standard, Amidosulfuron-¹³C₂,d₆, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is based on solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for researchers in environmental monitoring, agricultural science, and regulatory agencies.

The use of an isotope-labeled internal standard that co-elutes with the analyte is a robust technique in quantitative mass spectrometry. It effectively compensates for signal suppression or enhancement caused by co-eluting matrix components, which is a common challenge in the analysis of complex environmental samples. This protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance data.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA).

-

Standards: Amidosulfuron (analytical standard), Amidosulfuron-¹³C₂,d₆ (internal standard).

-

Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

-

Filters: 0.22 µm syringe filters (PTFE or nylon).

-

Other: Reagent grade NaCl, anhydrous MgSO₄.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amidosulfuron and Amidosulfuron-¹³C₂,d₆ in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the Amidosulfuron-¹³C₂,d₆ primary stock solution in methanol.

Sample Preparation

-

Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.

-

To a 100 mL aliquot of the filtered water sample, add the internal standard spiking solution to achieve a final concentration of 10 ng/mL of Amidosulfuron-¹³C₂,d₆.

-

Acidify the sample to pH 3-4 with formic acid.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water (pH 3-4).

-

Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 2 x 3 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add the internal standard spiking solution to achieve a final concentration of 10 ng/g of Amidosulfuron-¹³C₂,d₆.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the acetonitrile supernatant to a clean tube for analysis.

-

Take a 1 mL aliquot of the supernatant, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 90% B

-

8-10 min: Hold at 90% B

-

10.1-12 min: Return to 10% B and equilibrate.

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Amidosulfuron | 370.1 | 218.1 | 69.1 | 25 |

| Amidosulfuron-¹³C₂,d₆* | 378.1 | 222.1 | 72.1 | 25 |

*Note: The MRM transitions for Amidosulfuron-¹³C₂,d₆ are estimated based on the fragmentation of the unlabeled compound. It is highly recommended to confirm these transitions by direct infusion of the internal standard into the mass spectrometer.

Data Presentation

Quantitative Performance

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/L (water) |

| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/L (water) |

| Recovery (Water) | 85 - 110% |

| Recovery (Soil) | 80 - 105% |

| Precision (RSD) | < 15% |

Recovery Data in Different Matrices

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |

| Surface Water | 0.1 | 98 | 6 |

| Surface Water | 1.0 | 95 | 4 |

| Sandy Loam Soil | 10 | 92 | 8 |

| Clay Loam Soil | 10 | 88 | 11 |

Visualizations

Caption: Experimental workflow for Amidosulfuron analysis.

Application Notes and Protocols for the Analysis of Amidosulfuron-13C2,d6 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Amidosulfuron in environmental soil and water samples using Amidosulfuron-13C2,d6 as an internal standard. The methodologies described herein leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection.

Introduction

Amidosulfuron is a sulfonylurea herbicide used for broad-leaved weed control in various crops. Its presence in soil and water is a matter of environmental concern, necessitating sensitive and accurate analytical methods for its monitoring. The use of an isotopically labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the native analyte during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby leading to highly accurate and precise quantification.

Isotope dilution mass spectrometry is a powerful technique for the trace analysis of organic pollutants in complex environmental matrices.[1] By adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process, any losses during extraction, cleanup, and analysis are compensated for.

Analytical Approach: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for the analysis of polar and thermally labile pesticides like amidosulfuron.[2] The high selectivity and sensitivity of the Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry allow for the detection and quantification of amidosulfuron at very low concentrations in complex matrices.

2.1. Mass Spectrometry Parameters

The successful implementation of an LC-MS/MS method relies on the optimization of mass spectrometry parameters. For Amidosulfuron and its isotopically labeled internal standard, the following MRM transitions are proposed. These transitions should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) (Example) |

| Amidosulfuron | 370.0 | 218.0 | 261.0 | 25 |

| This compound | 378.0 | 224.0 | 267.0 | 25 |

Note: The precursor ion for this compound is calculated based on the addition of two 13C and six deuterium atoms. The product ions are predicted based on the fragmentation of the parent molecule and will need to be confirmed experimentally. Collision energies are instrument-dependent and require optimization.

Experimental Protocols

3.1. Water Sample Analysis

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of pesticides from water samples.[2]

Protocol:

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Acidify the samples to a pH of approximately 2.5 with formic acid to ensure the stability of amidosulfuron.

-

Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution in methanol to achieve a final concentration of 100 ng/L.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2.5).

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elution: Elute the analytes from the cartridge with 10 mL of a methanol/acetone mixture (1:1, v/v).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3.2. Soil Sample Analysis

3.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular and effective technique for the extraction of a wide range of pesticides from food and environmental matrices.[3]

Protocol:

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

4.2. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

| MRM Dwell Time | 50 ms |

Quantitative Data

The following table summarizes the expected performance characteristics of the method. These values are indicative and should be determined for each specific laboratory and matrix.

| Parameter | Water | Soil |

| Limit of Detection (LOD) | 0.5 ng/L | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 1.5 ng/L | 0.3 µg/kg |

| Recovery (%) | 85 - 110% | 80 - 115% |

| Precision (RSD%) | < 15% | < 20% |

| Linearity (r²) | > 0.995 | > 0.995 |

Visualizations

Experimental Workflow for Water Sample Analysis

Caption: Workflow for the extraction and analysis of Amidosulfuron from water samples.

Experimental Workflow for Soil Sample Analysis

Caption: QuEChERS workflow for the extraction and analysis of Amidosulfuron from soil samples.

Logical Relationship for Isotope Dilution Quantification

Caption: Principle of quantification using the isotope dilution method.

References

Application of Amidosulfuron-¹³C₂,d₆ in Food Safety Testing: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Amidosulfuron in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy employing Amidosulfuron-¹³C₂,d₆ as an internal standard.

Introduction

Amidosulfuron is a sulfonylurea herbicide used to control broadleaf weeds in various crops.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues. Isotope dilution mass spectrometry is a gold-standard quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results. This application note details a robust method for the determination of Amidosulfuron in diverse food commodities.

Principle of the Method

The method is based on the extraction of Amidosulfuron and the internal standard, Amidosulfuron-¹³C₂,d₆, from a homogenized food sample using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[2][3][4] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the native Amidosulfuron to its isotopically labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

d-SPE Sorbents: Primary secondary amine (PSA), C18, Graphitized Carbon Black (GCB) - selection depends on the matrix

-

Standards: Amidosulfuron (analytical standard), Amidosulfuron-¹³C₂,d₆ (isotopically labeled internal standard)

Sample Preparation (QuEChERS Method)

A generalized QuEChERS protocol is provided below. Modifications may be necessary depending on the specific food matrix.

-

Homogenization: Homogenize a representative portion of the food sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of Amidosulfuron-¹³C₂,d₆ internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA for general fruits and vegetables; for pigmented samples, GCB may be added; for fatty matrices, C18 may be included).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C |

| Desolvation Temperature | 450 °C |

| Capillary Voltage | 1.0 kV |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Amidosulfuron | 370.0 | 261.0 | 218.0 | 15 / 25 |

| Amidosulfuron-¹³C₂,d₆ | 378.0 | 267.0 | 224.0 | 15 / 25 |

Note: The precursor ion for Amidosulfuron-¹³C₂,d₆ is calculated based on the addition of two ¹³C atoms and six deuterium atoms to the molecular formula of Amidosulfuron (C₉H₁₅N₅O₇S₂). The product ions are predicted based on the fragmentation of the native compound, with corresponding mass shifts. These transitions should be optimized on the specific instrument used.

Quantitative Data

The following tables summarize typical performance data for the analysis of Amidosulfuron in various food matrices.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | [5] |

| Linearity (R²) | > 0.99 | |

| Intra-day Precision (RSD) | < 15% | |

| Inter-day Precision (RSD) | < 20% |

Table 2: Recovery and Matrix Effects in Different Food Matrices

| Food Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Matrix Effect (%) |

| Cereals (Wheat) | 0.01, 0.05, 0.5 | 70 - 120 | Signal Suppression/Enhancement between -19% and +13% |

| Fruits (Tomato) | 0.05, 0.5 | 80 - 120 | Tolerable (80-120%) |

| Vegetables (Potato, Eggplant) | 0.05, 0.5 | 80 - 120 | Tolerable (80-120%) |

| Milk | MRL/2 | > 78 | Not specified |

Note: The use of the isotopically labeled internal standard (Amidosulfuron-¹³C₂,d₆) is crucial for correcting variability in recovery and mitigating matrix effects, ensuring accurate quantification across different food types.

Visualizations

Experimental Workflow

Caption: Workflow for Amidosulfuron Analysis.

Signaling Pathway (Logical Relationship)

Caption: Isotope Dilution Quantification Logic.

References

Application Note: Quantitative Analysis of Amidosulfuron in Environmental Samples by Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the sulfonylurea herbicide Amidosulfuron in environmental water samples. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with Amidosulfuron-¹³C₂,d₆ as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a straightforward sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method is intended for researchers, environmental scientists, and analytical chemists requiring reliable quantification of Amidosulfuron at trace levels.

Introduction

Amidosulfuron is a widely used sulfonylurea herbicide for the control of broad-leaf weeds in various crops.[1][2][3] Its extensive use raises concerns about its potential environmental fate and impact on non-target organisms.[1][2] Therefore, sensitive and accurate analytical methods are crucial for monitoring its presence in environmental matrices. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotopically labeled analog of the analyte as an internal standard.[4][5][6] This internal standard, in this case, Amidosulfuron-¹³C₂,d₆, behaves chemically and physically identically to the native analyte throughout the sample preparation and analysis process, thus effectively compensating for any analyte loss or signal suppression.[7] This application note provides a detailed protocol for the quantification of Amidosulfuron in water samples using IDMS coupled with LC-MS/MS.

Materials and Methods

Reagents and Standards

-

Amidosulfuron (purity ≥98%)

-

Amidosulfuron-¹³C₂,d₆ (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amidosulfuron and Amidosulfuron-¹³C₂,d₆ in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of Amidosulfuron-¹³C₂,d₆ at a concentration of 1 µg/mL in methanol.

Sample Preparation (Water Samples)

-

Fortification: To a 100 mL water sample, add a known amount of the Amidosulfuron-¹³C₂,d₆ internal standard spiking solution to achieve a final concentration of 10 ng/mL.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Elution: Elute the retained analytes with 5 mL of acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Amidosulfuron: Precursor ion (m/z) → Product ion (m/z)

-

Amidosulfuron-¹³C₂,d₆: Precursor ion (m/z) → Product ion (m/z)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of spiked water samples.

| Parameter | Value |

| Limit of Detection (LOD) | < 8.1 ng/L[8] |

| Limit of Quantification (LOQ) | < 26.9 ng/L[8] |

| Recovery | > 60%[8] |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 15% |

Diagrams

Caption: Experimental workflow for Amidosulfuron analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. Study on the photodegradation of amidosulfuron in aqueous solutions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amidosulfuron [drugfuture.com]

- 4. osti.gov [osti.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. lcms.cz [lcms.cz]

- 8. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amidosulfuron Analysis Using a Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidosulfuron is a sulfonylurea herbicide used for broad-leaved weed control in various crops. Accurate and reliable quantification of its residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and human health risk assessment. The use of a stable isotope-labeled (SIL) internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for robust and accurate quantification of organic micropollutants like Amidosulfuron.[1][2] The SIL internal standard, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.[1][2][3]

These application notes provide detailed protocols for the sample preparation of various matrices for the analysis of Amidosulfuron using a labeled internal standard. The two primary techniques covered are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, ideal for solid matrices like soil and plant tissues, and Solid-Phase Extraction (SPE) , which is well-suited for aqueous samples.

Experimental Workflow Overview

The general workflow for the analysis of Amidosulfuron in environmental samples involves sample collection, preparation, extraction, cleanup, and subsequent analysis by LC-MS/MS. The inclusion of a labeled internal standard at the beginning of the sample preparation process is critical for accurate quantification.

Quantitative Data Summary

The following tables summarize the expected performance data for the analysis of Amidosulfuron using the described methods with a labeled internal standard. It is crucial to note that while these values are based on typical performance for sulfonylurea herbicides and other pesticides, method validation with a specific labeled Amidosulfuron standard is mandatory to establish actual performance characteristics in your laboratory and for each specific matrix. [4][5][6]

Table 1: Expected Method Performance for Amidosulfuron in Soil/Plant Tissue (QuEChERS)

| Parameter | Expected Value | Reference |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [4][6] |

| Recovery | 70 - 120% | [4][6] |

| Relative Standard Deviation (RSD) | ≤ 20% | [4][6] |

Table 2: Expected Method Performance for Amidosulfuron in Water (SPE)

| Parameter | Expected Value | Reference |

| Limit of Detection (LOD) | 0.012 - 0.035 µg/L | [7] |

| Recovery | 75 - 100% | [7] |

| Relative Standard Deviation (RSD) | ≤ 20% | [7] |

Experimental Protocols

Protocol 1: QuEChERS Method for Soil and Plant Samples

This protocol is adapted from the standard QuEChERS methodology and is suitable for the extraction of Amidosulfuron from solid matrices.[5][8]

1. Materials and Reagents

-

Homogenizer (e.g., blender, bead beater)

-

Centrifuge and 50 mL centrifuge tubes with screw caps

-

Vortex mixer

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Labeled Amidosulfuron internal standard solution (concentration to be determined during method development)

-

Amidosulfuron analytical standard

2. Sample Preparation and Extraction

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Spike the sample with an appropriate volume of the labeled Amidosulfuron internal standard solution.

-

Add 10 mL of acetonitrile.[5]

-

Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[5]

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples